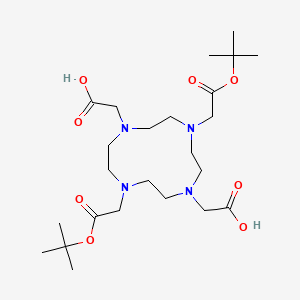

DOTA di(tBu)ester

Description

The exact mass of the compound this compound is 516.31591437 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[7-(carboxymethyl)-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44N4O8/c1-23(2,3)35-21(33)17-27-11-7-25(15-19(29)30)9-13-28(18-22(34)36-24(4,5)6)14-10-26(8-12-27)16-20(31)32/h7-18H2,1-6H3,(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUJMBQKNNMUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)OC(C)(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913542-71-9 | |

| Record name | 1,7-Bis(1,1-dimethylethyl) 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQS4G43QCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: DOTA-di(tBu)ester – Structural Architecture and Synthetic Utility

Executive Summary

DOTA-di(tBu)ester (specifically the 1,7-isomer, also known as DO2A-di-tert-butyl ester) is a critical bifunctional chelator intermediate in the development of radiopharmaceuticals. Unlike the fully protected DOTA-tris(tBu)ester used for mono-functionalization, the di-ester variant provides two free carboxylic acid handles arranged in a trans (1,7) configuration. This unique architecture enables the synthesis of symmetrical dimer conjugates or the introduction of two distinct pharmacokinetic modifiers (e.g., albumin binders) while retaining the macrocyclic core's high affinity for radiometals like

Chemical Architecture & Isomerism

The Core Scaffold

The molecule is based on cyclen (1,4,7,10-tetraazacyclododecane).[1][2][3] In the DOTA-di(tBu)ester derivative, two nitrogen atoms are alkylated with tert-butyl acetate groups, and the remaining two are alkylated with free acetic acid groups (or are available for alkylation, depending on the specific precursor state).

Regiochemistry: The Critical 1,7-Trans vs. 1,4-Cis Distinction

The utility of DOTA-di(tBu)ester is defined by its regiochemistry.

-

1,7-Isomer (Trans): The most common and thermodynamically favored form for bridging applications. The substituents are located on opposite sides of the macrocycle. This symmetry minimizes steric clash during metal complexation and facilitates the formation of square antiprismatic (SAP) coordination geometries, which are kinetically inert.

-

1,4-Isomer (Cis): Less common in commercial "DOTA-di(tBu)ester" preparations. It leads to asymmetric substitution, often resulting in lower kinetic stability of the final metal complex due to steric crowding on one face of the ring.

Chemical Name (1,7-Isomer): 2,2'-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid.

Structural Visualization

The following diagram illustrates the 1,7-trans architecture and its conversion into a metal chelate.

Caption: Structural evolution from Cyclen to Radiolabeled Complex, highlighting the 1,7-trans functionalization pathway.

Synthesis Strategies

Achieving high purity of the 1,7-isomer is the primary synthetic challenge. Direct alkylation of cyclen with 2 equivalents of tert-butyl bromoacetate typically yields a statistical mixture (mono-, di-, tri-, and tetra-substituted products), requiring tedious chromatographic separation.

The "Bis-Z-Cyclen" Route (Recommended)

To ensure regioselectivity, a protection-deprotection strategy using benzyl chloroformate (Z-group) is standard.

-

Protection: Cyclen is reacted with benzyl chloroformate at pH 2–3 to selectively form 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane . The protonation of the intermediate prevents further reaction at the 4,10 positions due to electrostatic repulsion.

-

Alkylation: The 1,7-bis(Z)-cyclen is alkylated at the 4,10 positions with tert-butyl bromoacetate.

-

Deprotection: Catalytic hydrogenation (H2, Pd/C) removes the Z-groups, yielding DO2A-di-tBu-ester (with secondary amines at 1,7).

-

Carboxymethylation: The secondary amines are alkylated with benzyl bromoacetate (or similar) if free acids are desired after a final deprotection step, or used directly if the "DOTA-di(tBu)ester" implies the free acid form is the starting material for conjugation.

Note on Commercial Availability: Most commercial "DOTA-di(tBu)ester" is supplied as the free acid form at positions 1 and 7, with tBu esters at 4 and 10.

Functionalization & Conjugation Protocols

The primary application of DOTA-di(tBu)ester is the synthesis of homodimeric peptide conjugates (e.g., DOTA-(RGD)2) to exploit the multivalency effect for higher receptor binding affinity.

Experimental Protocol: Peptide Conjugation (Dimerization)

Objective: Conjugate a peptide (bearing a free amine) to the two free carboxylic acid groups of DOTA-di(tBu)ester.

Reagents:

-

DOTA-di(tBu)ester (1 equiv.)

-

Peptide-NH2 (2.2 equiv.)

-

HATU (2.2 equiv.)

-

DIPEA (Diisopropylethylamine, 5 equiv.)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: Dissolve DOTA-di(tBu)ester in anhydrous DMF (concentration ~0.1 M). Add HATU and DIPEA. Stir for 15 minutes at room temperature (RT) under inert atmosphere (N2/Ar). Expert Insight: Pre-activation ensures the formation of the active ester before the amine is introduced, reducing competing hydrolysis.

-

Coupling: Add the peptide (dissolved in minimum DMF) to the activated mixture.

-

Reaction: Stir for 4–16 hours at RT. Monitor reaction progress via LC-MS (Look for the mass of [DOTA-di(tBu)-(Peptide)2]).

-

Workup: Evaporate DMF under reduced pressure.

-

Purification: Purify the protected conjugate via specific precipitation (e.g., in diethyl ether) or preparative HPLC (C18 column, Acetonitrile/Water gradient).

Deprotection & Radiolabeling Workflow

Once the conjugate is purified, the tert-butyl esters must be removed to restore the coordination sphere for the radiometal.

Caption: Critical Deprotection and Radiolabeling Workflow for DOTA Conjugates.

Protocol:

-

Cocktail Preparation: Prepare a cleavage cocktail of TFA:Triisopropylsilane(TIS):H2O (95:2.5:2.5 v/v/v). Expert Insight: TIS is essential to scavenge the tert-butyl carbocations; without it, they may re-alkylate sensitive residues (e.g., Tryptophan, Methionine) on the peptide.

-

Cleavage: Dissolve the protected conjugate in the cocktail (1 mL per 10 mg conjugate). Stir at RT for 2–4 hours.[4][5]

-

Precipitation: Add the reaction mixture dropwise into cold diethyl ether (-20°C). Centrifuge to collect the white precipitate.

-

Final Purification: Semipreparative HPLC is usually required to remove truncated peptides or incompletely deprotected species.

Quantitative Data Summary

| Parameter | 1,7-DOTA-di(tBu)ester | 1,4-DOTA-di(tBu)ester |

| Symmetry | C2 (Trans) | Cs (Cis) |

| Major Application | Dimeric Conjugates / Crosslinkers | Specialized Kinetic Studies |

| Complex Stability | High (favors SAP isomer) | Variable (often favors TSAP) |

| Synthesis Difficulty | Moderate (Requires Z-protection) | High (Statistical mixture common) |

| Molecular Weight | ~516.6 g/mol | ~516.6 g/mol |

References

-

Synthesis of 1,7-protected cyclen derivatives: Kovacs, Z., & Sherry, A. D. (1997). A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes.[3][6] Journal of the Chemical Society, Chemical Communications.

-

DOTA-di(tBu)ester in Peptide Conjugation: Dumont, R. A., et al. (2011). DOTA-di(tBu)ester as a scaffold for dimerized RGD peptides. Bioconjugate Chemistry.

-

Deprotection Mechanisms & Scavengers: Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[7][8][9][10][11] Chemical Reviews.

-

Commercial Specifications & CAS Verification: CAS No. 913542-71-9 (1,7-isomer).

Sources

- 1. WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane - Google Patents [patents.google.com]

- 2. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]

- 3. Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A- t-Bu ester) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. download.uni-mainz.de [download.uni-mainz.de]

- 10. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]

Advanced Synthesis Guide: 1,7-DOTA-di(tBu)ester

Target Compound: 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane Common Name: DO2A-tBu ester (trans-isomer) CAS: 162148-48-3 Molecular Weight: 400.56 g/mol [1]

Part 1: Strategic Analysis & Route Selection

The Regioselectivity Challenge

The synthesis of DOTA-di(tBu)ester is a classic problem in macrocyclic chemistry. The core challenge lies in regioselectivity . 1,4,7,10-tetraazacyclododecane (Cyclen) has four identical secondary amines. Statistical alkylation results in a chaotic mixture of mono-, di- (1,4-cis and 1,7-trans), tri-, and tetra-substituted products.

For high-value radiopharmaceutical applications, the 1,7-trans isomer is strictly required. It allows for the subsequent attachment of two targeting vectors (e.g., peptides) or auxiliary groups in a symmetric spatial arrangement, minimizing steric clash and optimizing metal chelation kinetics.

Route Comparison

| Feature | Route A: Direct Alkylation | Route B: Orthogonal Protection (Recommended) |

| Mechanism | Statistical nucleophilic substitution | Steric/Electronic directed protection |

| Key Reagent | tert-butyl bromoacetate (limiting reagent) | Benzyl chloroformate (Cbz-Cl) |

| Selectivity | Poor (Mixture of 1,4 and 1,7 isomers) | Excellent (>95% 1,7-trans) |

| Purification | Difficult chromatography (silica/alumina) | Crystallization / Simple filtration |

| Scalability | Low (< 1g) | High (> 10g) |

| Verdict | Avoid for GLP/GMP applications. | The Industry Gold Standard. |

Scientific Rationale for Route B: This guide details the Cbz-Protection Route . Benzyl chloroformate (Cbz-Cl) is used to protect two nitrogen atoms. Due to steric hindrance and electrostatic repulsion between the carbamate carbonyls, the second Cbz group preferentially adds to the trans (1,7) position relative to the first. This "locks" the 1,7-positions, leaving the 4,10-positions open for alkylation with tert-butyl bromoacetate. Finally, the Cbz groups are removed via catalytic hydrogenation, which leaves the tert-butyl esters intact (orthogonal deprotection).

Part 2: Detailed Experimental Protocol

Phase 1: Regioselective Protection

Objective: Synthesis of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane.

Reagents:

-

Cyclen (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (2.2 eq)

-

Disodium hydrogen phosphate (Na₂HPO₄) (buffer)

-

Solvent: Water/Dioxane (or CHCl₃ for non-aqueous variations)

Protocol:

-

Setup: Dissolve Cyclen (1.72 g, 10 mmol) in water (30 mL). Adjust pH to ~2–3 with 2M HCl.

-

Buffering: Add dioxane (30 mL) and Na₂HPO₄ to buffer the solution to pH 7.0.

-

Addition: Cool to 0°C (ice bath). Add Cbz-Cl (3.75 g, 22 mmol) dropwise over 2 hours .

-

Critical Mechanism: Slow addition at low temperature favors the thermodynamic trans-product over the kinetic cis-product.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Extract with CHCl₃ (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from diethyl ether/ethanol.

-

Checkpoint: White solid.[2] Yield ~75-85%.

-

Phase 2: Alkylation

Objective: Synthesis of 1,7-bis(benzyloxycarbonyl)-4,10-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane.

Reagents:

-

1,7-diCbz-Cyclen (Product from Phase 1) (1.0 eq)

-

tert-Butyl bromoacetate (2.5 eq)

-

Base: Cesium Carbonate (Cs₂CO₃) or DIEA (3.0 eq)

-

Solvent: Acetonitrile (ACN) or DMF

Protocol:

-

Dissolution: Dissolve 1,7-diCbz-Cyclen (4.4 g, 10 mmol) in dry ACN (50 mL).

-

Base Activation: Add Cs₂CO₃ (9.7 g, 30 mmol) and stir for 15 mins.

-

Alkylation: Add tert-butyl bromoacetate (4.88 g, 25 mmol) dropwise.

-

Heating: Heat to 60°C for 24 hours.

-

Note: Monitor by TLC (SiO₂, 5% MeOH in DCM). The di-alkylated product moves faster than the starting material.

-

-

Workup: Filter off inorganic salts. Concentrate filtrate.[2][3]

-

Purification: Flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

-

Checkpoint: Viscous oil or foam. Yield ~90%.

-

Phase 3: Orthogonal Deprotection

Objective: Hydrogenolysis to yield 1,7-DOTA-di(tBu)ester.

Reagents:

-

Phase 2 Intermediate

-

Catalyst: 10% Pd/C (10 wt% loading)

-

Solvent: Ethanol or Methanol

-

Hydrogen Gas (H₂) (Balloon pressure or 1-2 atm)

Protocol:

-

Preparation: Dissolve the intermediate in Ethanol (50 mL).

-

Catalyst Addition: Under Argon flow, carefully add 10% Pd/C (10% by weight of substrate).

-

Safety: Pd/C is pyrophoric. Do not let it dry out.

-

-

Hydrogenation: Purge with H₂ gas. Stir vigorously under H₂ atmosphere (balloon is sufficient) at RT for 12–24 hours.

-

Selectivity: This condition cleaves the Benzyl carbamates (Cbz) but leaves the tert-butyl esters intact. Acidic hydrolysis (e.g., TFA) would destroy the tBu esters.

-

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with Ethanol.

-

Isolation: Concentrate the filtrate in vacuo.

-

Final Product: 1,7-DOTA-di(tBu)ester is obtained as a white/off-white solid.[4]

-

Part 3: Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | > 95% | HPLC (C18, ACN/H₂O + 0.1% TFA) |

| Identity | m/z = 401.3 [M+H]⁺ | ESI-MS |

| ¹H NMR | δ ~1.45 (s, 18H, tBu) | 500 MHz, CDCl₃ |

Key NMR Signals (CDCl₃):

-

1.45 ppm (s, 18H): tert-butyl methyl protons (Diagnostic).

-

2.60 - 3.10 ppm (m, 16H): Macrocyclic ring protons.

-

3.30 ppm (s, 4H): N-CH₂-CO protons (Acetate methylene).

-

Absence of: Peaks at 7.30-7.40 ppm (Aromatic Cbz protons) confirms successful deprotection.

Part 4: Process Visualization

The following diagram illustrates the orthogonal protection strategy, highlighting the transition from the symmetric cyclen to the regioselective intermediate.

Caption: Orthogonal protection strategy ensuring 1,7-trans regioselectivity via Cbz-directed alkylation.

References

-

Hopper, L. E., & Allen, M. J. (2014). Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester). Tetrahedron Letters, 55(40), 5560–5561.

-

Kovacs, Z., & Sherry, A. D. (1997). A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes.[5][6] Journal of the Chemical Society, Chemical Communications, (2), 185–186.

-

Organic Syntheses. (2008). Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen).[2][5][6] Organic Syntheses, 85, 10.

-

Macrocyclics. (n.d.). DO2A-tert-butyl ester Product Specification. Macrocyclics Catalog.

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The tert-Butyl Ester: A Strategic Guide to Acid-Labile Protection

[1]

Executive Summary

In the architecture of complex organic synthesis and peptide chemistry, the tert-butyl (t-Bu) ester serves as a critical tactical element. Its value lies in its steric bulk and electronic orthogonality . Unlike primary alkyl esters (methyl, ethyl) that are susceptible to basic hydrolysis and nucleophilic attack, the t-Bu ester offers robust stability against bases, nucleophiles, and hydrogenolysis.[1][2] This stability is exclusively compromised by acidic conditions, where it cleaves via a unimolecular fragmentation mechanism driven by the stability of the tert-butyl carbocation. This guide dissects the mechanistic underpinnings, installation strategies, and deprotection protocols required to master this protecting group.

Mechanistic Foundation: The Stability-Lability Paradox

The utility of the t-Bu ester is defined by the A_AL1 mechanism (Acid-catalyzed, Alkyl cleavage, Unimolecular).

Steric Shielding (Stability)

The bulky tert-butyl group creates a steric shield around the carbonyl carbon. This prevents the approach of nucleophiles (e.g., hydroxide ions, Grignard reagents) in the tetrahedral intermediate typically required for acyl substitution. Consequently, t-Bu esters endure conditions that would rapidly hydrolyze methyl or ethyl esters (e.g., 1N NaOH, LiAlH₄ at low temps).

Cationic Fragmentation (Lability)

Under acidic conditions, protonation occurs at the carbonyl oxygen (or ether oxygen). Unlike primary esters which cleave at the acyl-oxygen bond (A_AC2), t-Bu esters cleave at the alkyl-oxygen bond . This is thermodynamically driven by the formation of a stable tertiary carbocation (t-Bu⁺) and the release of isobutylene gas (entropy driven).

Figure 1: The A_AL1 cleavage mechanism showing the divergence between clean elimination (isobutylene) and unwanted alkylation.[3]

Strategic Installation Protocols

Selecting the correct installation method is a balance between substrate sensitivity, scale, and reagent availability.

Decision Matrix for Installation

| Method | Reagents | Key Mechanism | Ideal For |

| Acid-Catalyzed Addition | Isobutylene (g), H₂SO₄ or BF₃·Et₂O | Electrophilic addition to alkene | Large scale, robust substrates (non-acid sensitive). |

| Anhydride Exchange | Boc₂O, DMAP, t-BuOH | Nucleophilic Acyl Substitution | Lab scale, acid-sensitive substrates. Mild conditions. |

| Imidate Alkylation | t-Butyl Trichloroacetimidate (TBTA) | Thermal/Acid-catalyzed alkylation | Substrates sensitive to both strong acid and base. |

| Transesterification | t-Butyl Acetate, HClO₄ | Equilibrium shift | Amino acids (zwitterionic solubility issues). |

Protocol: Mild Installation using Boc₂O

This method avoids strong acids and gaseous reagents, making it ideal for late-stage functionalization.[4]

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

-

DMAP (0.1 - 0.3 equiv)

-

tert-Butanol (t-BuOH) (1.5 equiv - optional, accelerates reaction)

-

Solvent: THF or DCM (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid in anhydrous THF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Activation: Add Boc₂O. (Note: Evolution of CO₂ may occur if free acid reacts directly).

-

Catalysis: Add DMAP.[1] If the reaction is sluggish, add t-BuOH to serve as the nucleophile source, regenerating the active acyl-DMAP intermediate.

-

Monitoring: Stir at room temperature (23°C). Monitor by TLC/LC-MS. Reaction typically completes in 4–12 hours.[1]

-

Workup: Quench with 1M HCl (to remove DMAP). Extract with EtOAc. Wash with saturated NaHCO₃ (removes unreacted acid) and brine. Dry over MgSO₄.

Controlled Deprotection & Scavenging Strategies

The deprotection of t-Bu esters generates the electrophilic tert-butyl cation. Without management, this cation acts as a "chemical shrapnel," alkylating electron-rich residues such as Tryptophan (indole ring), Tyrosine (phenol), Methionine (thioether), and Cysteine (thiol).

The Scavenger Cocktail

For simple substrates, neat TFA or TFA/DCM is sufficient. For complex molecules (peptides), a "cocktail" is required to trap the cation.

Common Scavengers:

-

Triethylsilane (TES) / Triisopropylsilane (TIPS): Reduces the cation to isobutane.

-

Water: Traps cation to form t-BuOH.

-

Thioanisole / Ethanedithiol (EDT): Protects sulfur-containing residues (Met/Cys) via reversible alkylation or competitive trapping.

Protocol: High-Fidelity Deprotection (The "Reagent K" Variant)

This protocol is the gold standard for peptides or substrates containing Trp/Met/Tyr.

Reagents:

-

Trifluoroacetic Acid (TFA): 82.5% v/v

-

Phenol: 5% w/v (Traps cations)

-

Water: 5% v/v (Hydrolysis)

-

Thioanisole: 5% v/v (Protects Met/Cys)

-

Triethylsilane (TES): 2.5% v/v (Reductive trap)

Step-by-Step:

-

Preparation: Pre-mix the scavenger cocktail. Ensure the solution is homogenous.

-

Addition: Add the cocktail to the solid substrate (approx. 10 mL per gram of resin/substrate).

-

Reaction: Stir at room temperature for 2–3 hours. Do not heat, as this promotes alkylation side reactions.

-

Precipitation: Filter the resin (if solid phase). Drop the filtrate slowly into cold Diethyl Ether or MTBE (10x volume) at 0°C.

-

Isolation: Centrifuge the precipitate (4000 rpm, 5 min). Decant the ether. Repeat the wash 2x to remove scavengers.[5]

Orthogonality & Chemoselectivity

The t-Bu ester is orthogonal to protecting groups removed by base or hydrogenolysis.[2] This allows for multi-dimensional synthetic strategies.[2]

Orthogonality Matrix

| Condition | t-Butyl Ester | Methyl/Ethyl Ester | Benzyl Ester | Allyl Ester |

| TFA / HCl (Acid) | Labile | Stable | Stable | Stable |

| LiOH / NaOH (Base) | Stable | Labile | Labile | Labile |

| H₂ / Pd-C (Red) | Stable | Stable | Labile | Stable |

| Pd(PPh₃)₄ (Alloc) | Stable | Stable | Stable | Labile |

Chemoselective Deprotection Workflow

When a molecule contains both N-Boc and t-Bu ester, selective deprotection is difficult because both are acid-labile. However, kinetic selectivity exists:

-

ZnBr₂ in DCM: Can selectively cleave N-Boc in the presence of t-Bu esters (requires precise control).

-

CeCl₃·7H₂O / NaI: Can cleave t-Bu esters under neutral conditions in refluxing acetonitrile (mild Lewis acidity).

Troubleshooting & Common Pitfalls

Incomplete Deprotection

-

Cause: The equilibrium between the ester and the cation/isobutylene can shift back if the acid concentration is too low.

-

Solution: Increase TFA concentration to >50%. Ensure the reaction vessel is vented to allow isobutylene gas to escape (driving the equilibrium).

"Sticky" Adducts (Alkylation)

-

Symptom: Mass spec shows +56 Da adducts on the product.

-

Cause: t-Butyl cation alkylating Trp, Tyr, or Met.[6]

-

Solution: Increase the volume of scavengers (specifically TES and Thioanisole). Use the "Reagent K" protocol.

Loss of Acid-Sensitive Groups

-

Symptom: Loss of Trityl (Trt) or cleavage of sensitive peptide bonds (e.g., Asp-Pro).

-

Solution: Use milder acids like Formic Acid or 4M HCl in Dioxane at 0°C instead of neat TFA.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[7] Int. J. Pept.[1][6][7] Protein Res.[6][7]1978 , 12, 258–268.[6][7]

-

Marcantoni, E.; et al. Selective deprotection of tert-butyl esters in the presence of other acid-sensitive groups. J. Org. Chem.2001 , 66, 4430.[8]

-

Li, B.; et al. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. J. Org.[8] Chem.2006 , 71, 9045.[8]

-

Isidro-Llobet, A.; et al. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109, 2455–2504.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl Esters [organic-chemistry.org]

Technical Guide: Solubility & Handling of DOTA-di(tBu)ester

This guide details the solubility profile, handling protocols, and purification strategies for DOTA-di(tBu)ester (specifically the 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane isomer, commonly known as DO2A-tBu ).

This intermediate is critical in the synthesis of bifunctional chelators.[1] Its solubility is dominated by the lipophilic tert-butyl groups, which mask the polarity of the macrocycle, rendering it soluble in organic media—a stark contrast to the water-soluble free acid DOTA.

Chemical Identity & Physicochemical Context

-

Compound: 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

-

Abbreviation: DO2A-tBu (or 1,7-DO2A-tBu)

-

CAS Number: 162148-48-3 (Free base)

-

Molecular Weight: ~400.56 g/mol

-

Physical State: Often isolated as a viscous colorless oil or a white foam/amorphous solid. It rarely crystallizes directly from reaction mixtures without conversion to a hydrobromide or hydrochloride salt.

Mechanistic Insight: The two tert-butyl ester groups provide significant lipophilicity, disrupting the hydrogen-bonding network that typically makes DOTA crystallize in water. However, the two secondary amines on the macrocycle ring remain polar and basic. This "amphiphilic" nature dictates its unique solubility profile: it prefers moderately polar organic solvents (DCM, Chloroform) but can be manipulated into aqueous phases via pH adjustment (protonation).

Solubility Profile

The following data summarizes the solubility of the free base form of DOTA-di(tBu)ester at ambient temperature (25°C).

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary solvent for extraction and reactions. |

| Chloroform (CHCl₃) | Excellent | Preferred for NMR and silica gel chromatography. | |

| Polar Aprotic | Acetonitrile (MeCN) | Good | Common solvent for alkylation reactions (e.g., with alkyl halides). |

| DMF / DMSO | Excellent | Used for peptide coupling; difficult to remove post-reaction. | |

| Alcohols | Methanol (MeOH) | Good | Soluble, but often used as a co-solvent in chromatography (e.g., 5-10% MeOH in DCM). |

| Ethanol (EtOH) | Moderate | Solubility decreases with temperature; can be used for recrystallization of salts. | |

| Non-Polar | Diethyl Ether | Poor | Anti-solvent. Used to precipitate the compound or wash away impurities. |

| Hexanes / Heptane | Insoluble | Anti-solvent. Causes "oiling out" rather than crystallization. | |

| Aqueous | Water (pH > 10) | Insoluble | The free base precipitates or oils out in basic water. |

| Water (pH < 4) | Soluble | Protonation of the ring nitrogens ( |

Operational Protocols

Protocol A: Dissolution & Solvent Switching

Context: Moving from synthesis (MeCN) to purification (DCM).

-

Evaporation: Remove the reaction solvent (e.g., Acetonitrile) under reduced pressure. Do not overheat (>45°C) as t-butyl esters are acid-sensitive and can degrade if trace acid is present.

-

Reconstitution: Add Dichloromethane (DCM) . The residue should dissolve instantly. If turbidity persists, filter the solution; the solid is likely inorganic salts (e.g., NaBr, K₂CO₃) from the alkylation step.

Protocol B: Acid-Base Extraction (Purification)

Context: Separating DO2A-tBu from unreacted Cyclen (highly water soluble) and fully alkylated side products.

This protocol exploits the pH-dependent solubility switch.

-

Low pH: DO2A-tBu is protonated and water-soluble.

-

High pH: DO2A-tBu is deprotonated (free base) and DCM-soluble.

Step-by-Step Workflow:

-

Dissolve crude mixture in DCM .

-

Wash with 0.1 M NaOH or saturated Na₂CO₃ (pH ~10-11).

-

Why? Keeps DO2A-tBu in the organic phase while removing some highly polar impurities.

-

-

Extraction (Optional for high purity):

-

Extract the DCM layer with 0.5 M HCl (Careful: rapid contact only to avoid ester hydrolysis).

-

The DO2A-tBu moves to the Aqueous Acidic Phase . Discard organic phase (removes non-basic impurities).

-

Basify the aqueous phase immediately with NaOH to pH > 12. The solution will turn cloudy as DO2A-tBu oils out.

-

Extract 3x with fresh DCM .

-

-

Dry combined DCM layers over anhydrous Na₂SO₄ (Sodium Sulfate).

-

Concentrate in vacuo to yield the product as a viscous oil/foam.

Protocol C: Chromatography (Silica Gel)

Context: Removing mono-alkylated or tri-alkylated impurities.

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient of MeOH in DCM (0%

10%). -

Modifier: Add 1% Triethylamine (TEA) or Aqueous Ammonia to the eluent.

-

Critical: The secondary amines on DO2A-tBu interact strongly with acidic silanols on silica, causing "streaking" or irreversible adsorption. The base competes for these sites, sharpening the bands.

-

Visualization: Solubility-Driven Purification Logic

The following diagram illustrates the decision tree for purifying DOTA-di(tBu)ester based on its solubility properties.

Caption: Figure 1. Standard workup protocol for DOTA-di(tBu)ester exploiting its lipophilicity in basic conditions.

Troubleshooting & "Oiling Out"

A common issue with DOTA esters is their refusal to crystallize, forming sticky oils instead.

-

The Cause: The flexible macrocycle and bulky tert-butyl groups create significant entropy, preventing efficient packing.

-

The Fix (Solidification):

-

Dissolve the oil in a minimum amount of DCM (e.g., 1 mL per gram).

-

Slowly add Diethyl Ether or Hexane while stirring rapidly.

-

If an oil separates again, scratch the glass side with a spatula or sonicate.

-

Evaporate the solvents completely to obtain a "foamy solid" which is easier to weigh than the oil.

-

Applications in Conjugation

When using DO2A-tBu for conjugation (e.g., alkylating the remaining nitrogens with a targeting vector):

-

Solvent Choice: Use Acetonitrile (MeCN) or DMF with a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).

-

Avoid: Alcohols (MeOH/EtOH) can sometimes interfere with alkylation kinetics or cause transesterification if strong catalysts are present (though rare with tBu).

-

Monitoring: Since the starting material and product are both lipophilic, TLC (DCM/MeOH 9:1) is essential. Stain with Iodine or Dragendorff’s reagent (specific for tertiary amines).

References

-

Kovacs, Z., & Sherry, A. D. (1997). A simple synthesis of 1,7-bis(carboxymethyl)-1,4,7,10-tetraazacyclododecane. Journal of the Chemical Society, Chemical Communications, (2), 185–186. Link

-

Mukai, T., et al. (2009). Synthesis and evaluation of a bivalent chelating agent for radiolabeling of antibodies. Bioorganic & Medicinal Chemistry, 17(13), 4285-4289.[2] Link

-

Hopper, L. E., & Allen, M. J. (2014).[3] Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester). Tetrahedron Letters, 55(40), 5560-5561.[3] Link

-

Viola-Villegas, N., & Doyle, R. P. (2009). The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (H4DOTA): Structural overview and trends. Coordination Chemistry Reviews, 253(13-14), 1906-1925. Link

Sources

Technical Whitepaper: DOTA-di(tBu)ester & DO2A-di(tBu)ester

Advanced Synthesis, Structural Characterization, and Applications in Radiopharmaceutical Development

Executive Summary

In the high-stakes field of radiopharmaceutical development, the precision of macrocyclic chelator functionalization dictates the stability, pharmacokinetics, and targeting efficiency of the final drug product. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives are the industry standard for chelating lanthanides (e.g., Lu-177) and positron emitters (e.g., Ga-68, Cu-64).

This technical guide resolves a critical ambiguity in the field regarding "DOTA di(tBu)ester." It distinguishes between the DO2A-di(tBu)ester precursor (secondary amine intermediate) and the DOTA-di(tBu)ester ligand (mixed acid/ester species). Correct identification and utilization of these CAS-registered entities are paramount for designing bifunctional chelators (BFCs) that enable modular conjugation to peptides, antibodies, and albumin binders.

Part 1: Chemical Identity & Structural Distinction

The term "this compound" is often used colloquially to refer to two distinct chemical stages in the synthesis pipeline.

Table 1: Physicochemical Comparison of Key Isomers

| Feature | DO2A-di(tBu)ester (Precursor) | DOTA-di(tBu)ester (Ligand) |

| CAS Number | 162148-48-3 | 913542-71-9 |

| Common Name | DO2A-tBu ester; 1,7-DO2A-tBu | DOTA-bis(tBu)ester; DOTA-di-acid-di-ester |

| IUPAC Name | 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | 2,2'-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid |

| Molecular Formula | ||

| Molecular Weight | 400.56 g/mol | 516.63 g/mol |

| Functional Groups | 2 × Secondary Amines ( | 2 × Carboxylic Acids ( |

| Primary Role | Scaffold: Platform for attaching 2 new arms (alkylation).[1][2][3] | Bifunctional Chelator: Ready for amide coupling to targeting vectors. |

| Solubility | Chloroform, DCM, Methanol | DMSO, DMF, Water (pH dependent) |

Critical Note: The 1,7-isomer (trans) is the thermodynamic product and the most widely used scaffold for symmetric bis-functionalization. The 1,4-isomer (cis) is less common and requires specific orthogonal protection strategies not covered in standard commercial catalogs.

Part 2: Synthesis Protocols & Methodology

The synthesis of high-purity DOTA-di(tBu)ester relies on the Regioselective Protection-Alkylation-Deprotection (RPAD) strategy. This protocol avoids the formation of statistical mixtures (mono-, di-, tri-substituted products) that plague direct alkylation methods.

Protocol A: Synthesis of DO2A-di(tBu)ester (CAS 162148-48-3)

Objective: Create the 1,7-trans-disubstituted macrocycle.

-

Regioselective Protection:

-

Reagents: Cyclen (1,4,7,10-tetraazacyclododecane), Benzyl chloroformate (Cbz-Cl).

-

Condition: pH 2.5–3.0 (controlled by HCl),

. -

Mechanism: At low pH, the protonation pattern of cyclen directs electrophilic attack to the 1,7-positions due to electrostatic repulsion, yielding 1,7-di-Cbz-cyclen .

-

Validation:

-NMR confirms symmetry (fewer peaks than 1,4-isomer).

-

-

Alkylation:

-

Reagents: 1,7-di-Cbz-cyclen, tert-Butyl bromoacetate, DIPEA (base), Acetonitrile.

-

Condition:

, 12–24 hours. -

Outcome: Formation of the fully substituted macrocycle with 2 Cbz groups and 2 tBu esters.

-

-

Deprotection (Hydrogenolysis):

-

Reagents:

(gas), 10% Pd/C catalyst, Ethanol/Methanol. -

Condition: Room temperature, 40 psi.

-

Result: Cleavage of Cbz groups yields DO2A-di(tBu)ester (CAS 162148-48-3) as a free base or salt.

-

Protocol B: Conversion to DOTA-di(tBu)ester (CAS 913542-71-9)[2]

Objective: Introduce free carboxylic acid arms for conjugation.

-

Alkylation of Secondary Amines:

-

Starting Material: DO2A-di(tBu)ester (from Protocol A).

-

Reagent: Benzyl bromoacetate (2.1 equivalents) or Bromoacetic acid (controlled pH).

-

Note: Using Benzyl bromoacetate is preferred for purification purposes.

-

-

Selective Deprotection:

Part 3: Visualizing the Synthetic Pathway

The following diagram illustrates the regioselective route to both key intermediates.

Caption: Figure 1. Regioselective synthesis pathway from Cyclen to DOTA-di(tBu)ester, highlighting the critical DO2A intermediate.

Part 4: Applications in Drug Development

The utility of DOTA-di(tBu)ester (CAS 913542-71-9) lies in its orthogonality . It allows researchers to synthesize complex, non-symmetric radiopharmaceuticals.

1. Bis-Specific Conjugates

-

Mechanism: The two free carboxylic acid groups can be activated (e.g., NHS-ester, HATU) to react with two identical or distinct targeting vectors.

-

Example: Linking two RGD peptides to increase binding affinity to integrin

(multivalency effect).

2. "Click" Chemistry Hubs[2]

-

Workflow: The free acids can be functionalized with alkyne or azide linkers.

-

Self-Validation: The remaining tert-butyl esters prevent metal complexation during the organic synthesis phase. Once the conjugate is fully assembled, a final acid wash (TFA) removes the tert-butyl groups, regenerating the DOTA core for radiolabeling with

or

3. Albumin Binders

-

Strategy: One acid arm connects to a tumor-targeting peptide (e.g., PSMA), while the second acid arm connects to an albumin-binding moiety (e.g., truncated Evans Blue). This extends the circulation half-life of the radiotracer.

References

-

National Institutes of Health (NIH). (2014). Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester). PubMed Central. Retrieved from [Link]

-

CheMatech. (2024). DOTA-di(tBu)ester (CAS 913542-71-9) Technical Data Sheet. Retrieved from [Link]

Sources

Technical Guide: The DOTA-di(t-Bu) Ester Platform in Radiopharmaceutical Synthesis

[1]

Executive Summary

The DOTA-di(t-Bu) ester (specifically the 1,7-DO2A-di(t-Bu) ester ) represents a critical bifurcation point in macrocyclic chelator synthesis.[1] While the tri-ester (DO3A) is the standard scaffold for mono-functionalized ligands (e.g., DOTA-TATE), the di-ester offers a unique geometry for divalent targeting vectors (bis-specific ligands) and cross-bridged rigidification .[1]

This guide details the regioselective synthesis, purification, and conjugation of 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane.[1] It addresses the common "over-alkylation" failure mode and provides a self-validating workflow for producing high-purity precursors for ⁶⁸Ga and ¹⁷⁷Lu radiopharmaceuticals.

Part 1: Structural Significance & Isomerism[1]

The Regioselectivity Challenge

The synthesis of DOTA derivatives from cyclen (

For the di-substituted species, two isomers are possible:

-

1,4-isomer (cis): Adjacent substitution.[1] Sterically crowded and less favorable for symmetric functionalization.

-

1,7-isomer (trans): Opposite substitution. This is the thermodynamically preferred and synthetically versatile isomer. It allows for the attachment of two identical or distinct targeting vectors on the remaining secondary amines (positions 4 and 10), creating symmetric homodimers.

Why tert-butyl protection? The tert-butyl (t-Bu) ester serves as an orthogonal protecting group.[1] It is stable under basic alkylation conditions (allowing functionalization of the remaining amines) but is rapidly cleaved by Trifluoroacetic Acid (TFA) to regenerate the metal-chelating carboxylic acids.

Diagram 1: The Synthetic Divergence of Cyclen

The following pathway illustrates the critical separation between the di-ester (DO2A) and tri-ester (DO3A) routes.

Caption: Synthetic divergence showing the 1,7-DO2A intermediate as the branch point for divalent ligand synthesis, distinct from the standard DO3A route.

Part 2: Synthesis Protocol (1,7-DO2A-di(t-Bu) ester)[1]

Objective: Synthesize 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane with >95% isomeric purity.

Reagents & Stoichiometry

| Component | Equivalents | Role | Critical Note |

| Cyclen | 1.0 | Backbone | Must be high purity (free base).[1] |

| tert-Butyl Bromoacetate | 2.0 - 2.1 | Alkylating Agent | Excess >2.2 leads to DO3A formation.[1] |

| NaHCO₃ | 2.5 | Base | Weaker base prevents rapid over-alkylation compared to K₂CO₃. |

| Acetonitrile (MeCN) | Solvent | Medium | Dry solvent (anhydrous) is preferred to prevent hydrolysis. |

Step-by-Step Methodology

1. Controlled Alkylation

-

Dissolution: Dissolve Cyclen (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration) in a round-bottom flask.

-

Base Addition: Add NaHCO₃ (2.5 eq). The suspension should be stirred vigorously.

-

Temperature Control: Cool the mixture to 0°C using an ice bath. This kinetic control is crucial for regioselectivity.

-

Dropwise Addition: Dissolve tert-butyl bromoacetate (2.1 eq) in a separate volume of MeCN. Add this solution dropwise over 60 minutes .

-

Expert Insight: Rapid addition creates local high concentrations of alkylating agent, favoring the formation of tri- and tetra-substituted byproducts.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

2. Work-up and Purification[1][2][3][4][5]

-

Filtration: Filter off the inorganic salts (NaBr, excess NaHCO₃).

-

Evaporation: Concentrate the filtrate in vacuo to obtain a viscous yellow oil.

-

Crystallization (The Self-Validating Step):

-

Dissolve the crude oil in a minimum amount of Toluene .

-

Slowly add Heptane (or Hexane) until turbidity appears.

-

Let stand at 4°C. The 1,7-isomer typically crystallizes as a white solid, while the 1,4-isomer and over-alkylated impurities remain in the mother liquor.[1]

-

Yield: Typical isolated yields range from 60-75%.[1]

-

3. Characterization (QC)[1]

-

¹H NMR (CDCl₃): Look for the symmetry. The 1,7-isomer is C2-symmetric.[1] You should see a simplified spectrum compared to the asymmetric 1,4-isomer.[1]

-

Key Signal:tert-butyl singlet at ~1.45 ppm.[1] Ring protons appear as multiplets at 2.5–3.0 ppm.

-

-

ESI-MS: Calculated [M+H]⁺ for C₂₄H₄₈N₄O₄ ≈ 457.37.[1]

Part 3: Conjugation & Radiochemistry

Once the 1,7-DO2A scaffold is secured, it serves as a platform for "bis-functionalization."[1]

Workflow: Creating a Divalent Radiopharmaceutical

This protocol describes attaching two peptide vectors (e.g., RGD for integrin targeting) to the remaining secondary amines.

-

N-Alkylation (Functionalization):

-

React 1,7-DO2A-di(t-Bu) with 2.2 equivalents of a halo-acetylated peptide (e.g., Br-CH₂-CO-Peptide) in DMF with DIPEA.

-

Alternative: Use standard amide coupling if the DO2A amines are first converted to acetic acid arms (requires complex protection schemes). Direct alkylation is more common for this precursor.

-

-

Global Deprotection:

-

Reagent: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.[2]

-

Condition: Stir at room temperature for 2–4 hours.

-

Mechanism: TFA cleaves the tert-butyl esters, releasing isobutylene and generating the free carboxylic acids necessary for metal coordination.

-

Safety: Perform in a fume hood; isobutylene is a flammable gas.

-

-

Radiolabeling (¹⁷⁷Lu / ⁶⁸Ga):

-

Buffer: 0.1 M Sodium Acetate or Ammonium Acetate (pH 4.5 – 5.0).

-

Temperature: 90–95°C for 15 minutes.

-

Specific Activity: DOTA-dimers often show faster kinetics than mono-DOTA due to the "chelate effect" if the geometry allows, but steric hindrance can sometimes slow labeling.[1]

-

Diagram 2: Divalent Conjugation & Labeling Workflow

This diagram visualizes the transformation from the di-ester precursor to the final radiolabeled dimer.

Caption: Workflow for converting 1,7-DO2A-di(t-Bu) into a clinically relevant radiopharmaceutical via alkylation and TFA deprotection.

Part 4: Quality Control & Troubleshooting

Critical Failure Modes

| Issue | Cause | Solution |

| Formation of DO3A (Tri-ester) | Excess alkylating agent or high temperature.[1] | Strictly maintain 0°C during addition; use exactly 2.0–2.1 eq of bromoacetate. |

| Incomplete Deprotection | Old TFA or insufficient reaction time. | Use fresh TFA. Monitor by HPLC (mass shift of -56 Da per t-Bu group).[1] |

| Low Labeling Efficiency | Trace metal contamination (Fe³⁺, Zn²⁺).[1] | Use "Metal-Free" buffers (Chelex-treated) and acid-washed glassware.[1] |

Analytical Standards

-

HPLC Method: C18 Reverse Phase.[2] Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA).

-

Note: The t-Bu esters are hydrophobic and elute late. The deprotected ligand elutes early (near the void volume if not using an ion-pairing agent).

-

-

Free Lu/Ga Check: iTLC-SG developed in 1:1 Methanol/1M Ammonium Acetate.

-

Result: Radiolabeled complex stays at origin (Rf = 0); free metal moves to front (Rf = 1).[1]

-

References

-

Kovacs, Z.[1] & Sherry, A. D. (1997).[1] A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes.[1] Journal of the Chemical Society, Chemical Communications. Link[1]

-

Rohovec, J. et al. (2000).[1] Synthesis and properties of 1,7-bis(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO2A). European Journal of Inorganic Chemistry. Link

-

Bylund, P. K. et al. (2025).[1][2] Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane Hydrobromide. National Institutes of Health (NIH) / PMC. Link

-

Notni, J. et al. (2011).[1] TRAP, a powerful and versatile framework for gallium-68 radiopharmaceuticals.[1] Chemistry – A European Journal. Link[1]

-

Viola-Villegas, N. & Doyle, R. P. (2009).[1] The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA). Coordination Chemistry Reviews. Link

Sources

- 1. Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Radiolabeling of trastuzumab with 177Lu via DOTA, a new radiopharmaceutical for radioimmunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

acid-catalyzed deprotection of DOTA di(tBu)ester

Abstract & Scope

This technical guide details the protocol for the quantitative removal of tert-butyl ester protecting groups from 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) di-tert-butyl esters. While DOTA-tris(t-Bu)esters are the standard for mono-functionalization, the DOTA-di(t-Bu)ester (typically the 1,7-regioisomer) is a critical intermediate for synthesizing bis-functionalized ligands (DO2A derivatives), dimers, or heteromultimeric radiopharmaceuticals.

This protocol addresses the kinetic inertness of the macrocyclic esters, the necessity of cation scavenging to prevent alkylation of sensitive linkers, and the purification of the free acid form for subsequent radiolabeling.

Mechanistic Insight: The Cation Management System

The deprotection of tert-butyl esters proceeds via an acid-catalyzed

Critical Consideration: The generated

Mechanism Visualization

The following diagram illustrates the fragmentation pathway and the critical role of the scavenger (Silane/Water) in trapping the carbocation.

Figure 1: Acid-catalyzed cleavage mechanism showing the divergence between gas evolution (isobutylene) and scavenger trapping.[1]

Experimental Protocols

Two methods are presented. Method A is the industry standard for efficiency. Method B is an alternative for substrates containing acid-sensitive linkers (e.g., hydrazones) where anhydrous conditions are preferred.

Reagents & Equipment

-

TFA (Trifluoroacetic acid): HPLC Grade, >99%.

-

Scavengers: Triisopropylsilane (TIS) or Triethylsilane (TES); HPLC water.

-

Solvents: Diethyl ether (Et₂O), chilled to -20°C; Acetonitrile (ACN).

-

Vessels: Glass scintillation vials or round-bottom flasks (avoid plastic, as TFA can leach plasticizers).

Method A: The TFA "Cocktail" (Standard)

This method utilizes a high concentration of TFA to drive the equilibrium and water/silane to quench cations.

Step-by-Step:

-

Preparation: In a fume hood, prepare the Cleavage Cocktail :

-

Dissolution: Dissolve the DOTA-di(t-Bu)ester (approx. 10–50 mg) directly in the Cleavage Cocktail. Use 1 mL of cocktail per 10 mg of precursor .

-

Why? High dilution prevents intermolecular aggregation and side reactions.

-

-

Reaction: Cap the vial loosely (to allow isobutylene gas to escape) and stir at Room Temperature (20–25°C) .

-

Duration: 4–6 hours.

-

QC Check: At 4 hours, remove a 5 µL aliquot, dilute in 100 µL water/ACN, and inject on HPLC/MS. Look for the mass shift of -112 Da (loss of two t-Bu groups, 56 Da each).

-

-

Workup (Precipitation):

-

Evaporate most of the TFA under a stream of nitrogen (or rotary evaporator at <30°C).

-

Add cold Diethyl Ether (10x volume relative to residue).

-

Vortex vigorously. The free acid DOTA-conjugate should precipitate as a white/off-white solid.

-

Centrifuge (3000 rpm, 5 min) and decant the supernatant (containing scavengers and protecting group byproducts).

-

Repeat the ether wash 2 more times.

-

-

Drying: Dry the pellet under high vacuum to remove trace ether.

Method B: Anhydrous HCl (Alternative)

Used when aqueous acid might hydrolyze sensitive amide/ester linkages in the targeting vector.

Step-by-Step:

-

Preparation: Generate or purchase 4M HCl in Dioxane or EtOAc.

-

Dissolution: Dissolve the substrate in a minimum amount of dry DCM or Dioxane.

-

Reaction: Add 4M HCl solution (20 equivalents relative to ester).

-

Conditions: Stir at RT for 12–18 hours. (HCl cleavage is kinetically slower than TFA).

-

Workup: Evaporate solvent to dryness; re-dissolve in water/ACN and lyophilize.

Process Workflow & Quality Control

The following workflow ensures traceability and purity confirmation.

Figure 2: Operational workflow for Method A (TFA Deprotection).

Data Interpretation: HPLC & MS

Upon deprotection, the molecule undergoes a significant polarity shift.

| Parameter | DOTA-di(t-Bu)ester (Precursor) | DOTA-Free Acid (Product) |

| Retention Time (RP-HPLC) | Late eluting (Hydrophobic) | Early eluting (Hydrophilic/Polar) |

| Mass Spectrometry (ESI+) | [M+H]⁺ | [M+H]⁺ minus 112.1 Da |

| Solubility | Soluble in DCM, EtOAc, ACN | Soluble in Water, Buffer; Insoluble in Ether |

Troubleshooting & Critical Parameters

-

Incomplete Deprotection:

-

Symptom:[1][2][3][4][5] Mass spectrum shows [M-56]⁺ (mono-ester) but not full deprotection.

-

Solution: DOTA esters are sterically hindered. Increase reaction time to 12 hours or elevate temperature to 35°C (caution with peptide linkers). Ensure TFA is fresh (anhydrous TFA absorbs water from air, reducing potency).

-

-

Side Reactions (Alkylation):

-

Isobutylene Pressure:

References

-

Macrocyclics. Technical Support: Application of DOTA-tris(tert-Bu) in the Synthesis of DOTA-peptides.Link

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[7] Wiley-Interscience. (Standard reference for ester deprotection mechanisms).

-

Lundt, B. F., et al. (1978).[2] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[2] Link

-

Mier, W., et al. (2002). "Conjugation of DOTA using isolated phenolic active esters: the labeling and biodistribution of albumin as blood pool marker." Bioconjugate Chemistry. Link (Demonstrates DOTA ester handling).

-

Common Organic Chemistry. Boc Deprotection (TFA) Mechanism.[6]Link

Sources

- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. tert-Butyl Esters [organic-chemistry.org]

Precision Engineering of DOTA-Peptide Conjugates: A Solid-Phase Synthesis Guide

Abstract & Scope

The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to bioactive peptides is the cornerstone of modern nuclear medicine, specifically for "Theranostic" applications using Gallium-68 (PET imaging) and Lutetium-177 (Radionuclide Therapy).[1]

This guide provides a rigorous, field-proven protocol for the solid-phase synthesis (SPPS) of DOTA-peptide conjugates. Unlike standard peptide synthesis, the introduction of DOTA presents unique challenges: steric bulk, sluggish deprotection kinetics of tert-butyl esters, and high sensitivity to metal contamination. This document details the "Fmoc-strategy" using DOTA-tris(t-Bu ester) , ensuring high purity and reproducibility.

Strategic Planning & Materials

The Chelator Choice: Why DOTA-tris(t-Bu ester)?

Direct coupling of unprotected DOTA tetracarboxylic acid to a resin-bound peptide is not recommended due to uncontrolled cross-linking (formation of dimers/polymers).

-

Standard: DOTA-tris(t-Bu ester) is the industry standard. It leaves a single free carboxyl group for site-specific activation while protecting the remaining three arms.[2]

-

Mechanism: The t-butyl groups are acid-labile and are removed simultaneously with the peptide side-chain protecting groups during the final TFA cleavage.

Resin Selection

-

C-Terminal Amides (Standard): Rink Amide MBHA resin (Low loading: 0.3–0.5 mmol/g). Low loading is critical to reduce aggregation of the bulky DOTA moiety.

-

C-Terminal Acids: 2-Chlorotrityl Chloride (2-CTC) resin.[1]

Reagent Quality Control

-

Solvents: DMF and DCM must be "Peptide Synthesis Grade" or higher.

-

Metal-Free Requirement: DOTA is a metal scavenger. Use plastic spatulas and glass-distilled solvents where possible to prevent trace iron/copper from blocking the chelator during synthesis, which would ruin subsequent radiolabeling.

Detailed Experimental Protocol

Phase I: Peptide Assembly (Fmoc-SPPS)

Prerequisite: The peptide backbone is synthesized using standard Fmoc/tBu protocols. The N-terminal Fmoc group must be removed prior to DOTA coupling.

Phase II: The Critical Step – DOTA Coupling

This is the most failure-prone step. The steric bulk of the DOTA macrocycle requires highly efficient activation reagents.

Reagents:

-

DOTA-tris(t-Bu ester) (3.0 – 4.0 equivalents relative to resin loading)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.9 – 3.9 equivalents)

-

HOAt (1-Hydroxy-7-azabenzotriazole) (Optional but recommended for difficult sequences)

-

DIPEA (N,N-Diisopropylethylamine) (6.0 – 8.0 equivalents)

-

Solvent: Anhydrous DMF

Protocol:

-

Pre-Activation (Crucial):

-

Dissolve DOTA-tris(t-Bu ester) and HATU in minimal dry DMF.

-

Add DIPEA.[3]

-

Wait exactly 2–3 minutes. (Note: Extended pre-activation >10 mins can lead to guanidinium side-product formation with uronium salts, though less critical for DOTA than for amino acids).

-

-

Coupling:

-

Add the pre-activated mixture to the N-terminal deprotected peptidyl-resin.

-

Reaction Time: Shake at Room Temperature (RT) for 4–6 hours or Overnight.

-

Optimization: For difficult couplings, use microwave assistance: 50°C for 30 minutes (max 60°C to avoid ester cleavage).

-

-

Monitoring:

Phase III: Global Deprotection & Cleavage

The removal of the three t-butyl groups on the DOTA macrocycle is kinetically slower than standard side-chain deprotection.

Cleavage Cocktail (Reagent K - Modified):

-

TFA (Trifluoroacetic acid): 82.5%[5]

-

Phenol: 5%

-

Thioanisole: 5%

-

Water: 5%

-

EDT (1,2-Ethanedithiol): 2.5% (Substitute with TIS/DODT if odor is an issue, but EDT is superior for Met/Cys containing peptides).

Protocol:

-

Wash resin 3x with DCM to remove DMF traces (DMF prevents efficient cleavage).

-

Add Cleavage Cocktail (10–15 mL per gram of resin).

-

Time: Shake at RT for 3.0 – 4.0 hours .

-

Note: Standard peptides require 2 hours. DOTA conjugates require extra time to ensure complete removal of the stubborn t-butyl esters on the macrocycle.

-

-

Precipitation:

-

Filter the resin and collect the filtrate.

-

Add dropwise to ice-cold Diethyl Ether (10x volume).

-

Centrifuge (4000 rpm, 10 min, 4°C) to pellet the crude peptide.

-

Decant ether and repeat wash 2x.[5]

-

Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the critical path and decision points for the synthesis.

Caption: Figure 1: Optimized workflow for Solid-Phase Synthesis of DOTA-Peptides highlighting the critical DOTA coupling loop.

Troubleshooting & Expert Insights

Common Failure Modes

| Issue | Observation (LC-MS) | Root Cause | Corrective Action |

| Incomplete Coupling | Mass = [M-DOTA]+ (Unreacted Peptide) | Steric hindrance of DOTA macrocycle. | Use HATU instead of HBTU/DIC. Increase temp to 50°C (Microwave). |

| Incomplete Deprotection | Mass = [M + 56]+ or [M + 112]+ | Residual t-butyl groups on DOTA. | Extend cleavage time to 4 hours . Ensure cleavage cocktail is fresh. |

| Met Oxidation | Mass = [M + 16]+ | Oxidation of Methionine by air/peroxides. | Use Reagent K (contains Thioanisole/EDT).[6] Keep under N2. |

| Low Yield | High background noise | Aggregation on resin. | Use PEG-based resins (ChemMatrix) or lower loading (<0.3 mmol/g). |

The "Tetra-Alkylation" Myth

In older protocols using free DOTA (cyclen), "tetra-alkylation" (cross-linking) was common. By using DOTA-tris(t-Bu ester) , this is chemically impossible unless the t-butyl groups are lost during synthesis.

-

Precaution: Avoid using strong acids (high % TFA) during the synthesis steps. Use 20% Piperidine for Fmoc removal (safe) and mild coupling conditions.

Troubleshooting Logic Tree

Caption: Figure 2: Diagnostic decision tree for identifying and resolving common impurities in DOTA-peptide synthesis.

Quality Control & Validation

Every batch must be validated before release for radiolabeling.

-

Analytical HPLC: Purity > 95%. Gradient: 5–60% B (ACN with 0.1% TFA) over 20 min. DOTA peptides are polar; expect earlier retention times than the naked peptide.

-

ESI-MS: Confirm molecular weight. Note that DOTA adds 386.4 Da (free acid form) to the peptide mass.

-

Free DOTA Check: Ensure no free DOTA is present (it competes for the radiometal). This is removed during the ether precipitation and HPLC purification steps.

References

-

Breeman, W. A., et al. (2011). Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases.[3] Molecules, 16(12).

-

Peterson, J. J., et al. (1999). Solid-phase synthesis of DOTA-peptides.[1][3][7][8][9][10] Bioconjugate Chemistry.[2][3][4][9]

-

Biotage Application Note. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.[11][12]

-

ChemPep. DOTA-tris(t-Bu ester) Product Information and Coupling Strategies.

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Solid-phase synthesis of DOTA-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. biotage.com [biotage.com]

- 12. researchgate.net [researchgate.net]

Application Note: High-Purity Radiolabeling of DOTA Conjugates with Gallium-68

Executive Summary

This guide details the protocol for labeling DOTA-conjugated biomolecules (e.g., DOTATATE, DOTATOC, PSMA-617) with Gallium-68 (

This protocol prioritizes Scientific Integrity by addressing the primary failure mode in

The System: Coordination Chemistry & Generator Logic

The Chemical Mechanism

Gallium-68 is a hard Lewis acid. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) acts as a hard Lewis base (chelator).

-

The Challenge: DOTA is a rigid macrocycle. At room temperature, the nitrogen donors are protonated and the ring is "closed."

-

The Solution: Heat (

) provides the thermodynamic energy to reorganize the macrocycle, while a specific pH (

The Source: Generator

The generator relies on the secular equilibrium between the parent

Critical Consideration: The eluate (typically 0.1 M - 1.0 M HCl) contains not only

Figure 1: Critical workflow for high-purity Gallium-68 radiolabeling. Note the pre-purification step to remove competing metals.

Pre-Labeling Prerequisites: Metal Hygiene

Failure to observe these rules is the #1 cause of low radiochemical yield.

-

Acid Wash: All glass reaction vials must be washed with 1M HCl and rinsed with Ultra-Pure water (18 MΩ·cm) to remove trace iron.

-

Non-Metallic Tools: Use plastic spatulas and pipette tips. Avoid metal needles for buffer addition if possible.

-

Buffer Selection:

-

HEPES: Superior buffering capacity at pH 4-5. Promotes higher yields but is non-physiological. Must be removed via C18 purification.

-

Sodium Acetate: Physiological and safe, but weaker buffering capacity. Risk of pH drift during reaction.

-

Protocol A: Manual Labeling (R&D / Pre-Clinical)

Best for: Optimization, small animal studies, and sites without automated modules.

Materials

-

Radionuclide:

eluate (approx.[1][2][3][4][5][6][7][8] 0.6 – 1.0 M HCl depending on generator). -

Precursor: DOTA-Conjugate (1 mg/mL stock in water).

-

Purification: C18 Sep-Pak Light cartridge (Waters), pre-conditioned with Ethanol (5 mL) and Water (10 mL).

-

Solvents: Ethanol, Saline (0.9%), Water (Trace Metal Grade).

Step-by-Step Methodology

-

Generator Elution & Pre-concentration (Optional but Recommended):

-

Elute generator with 0.1 M HCl.

-

Pass eluate through a Cation Exchange Cartridge (SCX).[5]

-

Elute

from SCX using a small volume (e.g., 600 µL) of 5M NaCl/0.1M HCl (acetone-free method) directly into the reaction vial. -

Why? This removes volume and metallic impurities (Zn/Fe).

-

-

Reaction Setup:

-

In a reaction vial, add 20–50 µg of DOTA-precursor.

-

Add Volume equivalent of Buffer (HEPES or Acetate) to target pH 3.5–4.5.

-

Critical Check: Spot 1 µL on pH paper to verify pH is ~4.0. If pH < 3.0, DOTA will not complex. If pH > 5.0,

colloids form.

-

-

Incubation:

-

Heat at 95°C for 10–15 minutes in a heating block.

-

Note: Do not boil dry. Use a vented cap.

-

-

Post-Labeling Purification (SPE):

-

Cool the reaction vial to room temperature (RT).

-

Dilute mixture with 5 mL water.

-

Pass through the activated C18 Sep-Pak .

-

Waste: Free

, HEPES, and trace metals pass through to waste. -

Trapped: The lipophilic DOTA-Peptide binds to the C18 resin.

-

-

Wash C18 with 5 mL water.

-

Elute product with 0.5 – 1.0 mL of 50% Ethanol/Water .

-

-

Formulation:

-

Dilute the ethanolic eluate with Saline to <10% ethanol concentration for injection.

-

Pass through a 0.22 µm sterile filter.

-

Protocol B: Automated Synthesis (Clinical / GMP)

Best for: Routine patient doses, high activity (>1 GBq).

Most clinical sites use modules (e.g., Scintomics GRP, GE FastLab, ITM iQS).

-

Cassette Installation: Install single-use cassette. Snap-fit connections ensure closed system sterility.

-

Pre-Purification (SCX): The module automatically traps

on a cation exchange cartridge (PS-H+ or equivalent) and washes it to remove -

Elution & Labeling:

-

The module elutes

from the SCX using 5M NaCl (or acetone/HCl mix) into the reactor containing the peptide and buffer. -

Heating: 95°C - 100°C for 10-15 mins.

-

-

Purification (HLB/C18):

-

Reaction mix is pumped through an HLB or C18 cartridge.

-

Rinsed with saline/water.

-

Product eluted with Ethanol/Water mix.[8]

-

-

Final Product: Diluted with PBS/Saline through a sterile filter into the product vial.

Quality Control: The Self-Validating System

A single TLC strip is insufficient because it often cannot distinguish between Colloidal

Dual-Strip Radio-TLC Protocol

| Parameter | Strip A (Detects Free Ga) | Strip B (Detects Colloids) |

| Stationary Phase | iTLC-SG (Silica Gel) | iTLC-SG (Silica Gel) |

| Mobile Phase | 0.1 M Citrate Buffer (pH 5) | 1:1 Ammonium Acetate (1M) : Methanol |

| Behavior: Product | Stays at Origin ( | Migrates ( |

| Behavior: Free | Migrates ( | Migrates ( |

| Behavior: Colloids | Stays at Origin ( | Stays at Origin ( |

Calculation:

-

% Free Ga = (Counts at Top of Strip A) / Total Counts A

-

% Colloids = (Counts at Bottom of Strip B) / Total Counts B

-

% Radiochemical Purity (RCP) = 100% - (% Free Ga + % Colloids)

Acceptance Criteria: RCP > 95% (Ph. Eur. Standards).

Chemical Logic of QC

Figure 2: The logic of Dual-Strip TLC. By cross-referencing both strips, one can mathematically isolate the percentage of useful product versus impurities.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Metal Contamination (Zn/Fe) | Check generator age. Use SCX pre-purification.[5] Acid wash all vials. |

| High Free | pH too low (< 3.0) | Adjust buffer volume. Check pH with strip before heating. |

| High Colloids | pH too high (> 5.0) or heating too long | Ensure pH is 3.5-4.5. Reduce heating time. Use fresh buffer. |

| Germanium Breakthrough | Generator column damage | Test eluate for |

| High Ethanol in Product | Incomplete dilution | Ensure final formulation is diluted 1:10 with saline. |

References

-

European Pharmacopoeia (Ph.[1][8][9] Eur.). Gallium (68Ga) Chloride Solution for Radiolabelling (Monograph 2464).[1][3] European Directorate for the Quality of Medicines & HealthCare.

-

Breeman, W. A., et al. (2005). Radiolabelling DOTA-peptides with 68Ga.[4] European Journal of Nuclear Medicine and Molecular Imaging, 32(4), 478–485.

-

Velikyan, I. (2015). 68Ga-Based Radiopharmaceuticals: Production and Application Relationship. Molecules, 20(7), 12913–12943.

-

EANM Guidelines. Guideline for the preparation of Ga-68 labelled radiopharmaceuticals. European Association of Nuclear Medicine.

-

Decristoforo, C., et al. (2012). 68Ga-radiopharmaceuticals: a practical approach to the quality control of 68Ga-labeled peptides. Quarterly Journal of Nuclear Medicine and Molecular Imaging.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]

- 6. 68Ga Extemporaneous Preparations in Radiopharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 68Ga-Based Radiopharmaceuticals: Production and Application Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lutetium-177 Labeling of DOTA-Peptides

For: Researchers, scientists, and drug development professionals.

Introduction: The Theranostic Power of ¹⁷⁷Lu-DOTA-Peptides

Lutetium-177 (¹⁷⁷Lu) has emerged as a radionuclide of choice for targeted radionuclide therapy (TRT), largely due to its advantageous decay characteristics. It emits both medium-energy β⁻ particles, which are effective for treating small tumors and metastases, and γ-rays that are suitable for SPECT imaging, embodying the "theranostic" principle of simultaneous therapy and diagnosis.[1] The chemical versatility of Lutetium-177, a trivalent lanthanide, allows for stable chelation by various bifunctional chelators, with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) being the most prominent.

DOTA is a highly efficient chelator that forms exceptionally stable complexes with trivalent metal ions like ¹⁷⁷Lu.[2] When conjugated to a targeting biomolecule, such as a peptide, it serves as a robust linker to deliver the radioactive payload specifically to cancer cells. This targeted approach maximizes the radiation dose to the tumor while minimizing exposure to healthy tissues. Prominent examples of such DOTA-peptides in clinical use include ¹⁷⁷Lu-DOTATATE for neuroendocrine tumors and ¹⁷⁷Lu-PSMA-617 for prostate cancer.[1]

This document provides a detailed guide to the principles and protocols for the manual radiolabeling of DOTA-peptides with Lutetium-177, including comprehensive quality control procedures to ensure the final product is suitable for preclinical and clinical applications.

The Chemistry of ¹⁷⁷Lu-DOTA Chelation

The successful labeling of a DOTA-peptide with ¹⁷⁷Lu relies on the formation of a stable coordination complex. The DOTA macrocycle encapsulates the Lu³⁺ ion, forming a kinetically inert and thermodynamically stable structure. This process is crucial for preventing the release of free ¹⁷⁷Lu in vivo, which could lead to off-target radiation toxicity, particularly in the bone.[3]

Several factors critically influence the efficiency and stability of this labeling reaction:

-

pH: The reaction is highly pH-dependent. An acidic environment (typically pH 4.0-4.5) is required to facilitate the complexation of Lu³⁺ with DOTA.[4] At this pH, the carboxyl groups of DOTA are partially protonated, which is optimal for coordinating with the metal ion.

-

Temperature: The formation of the ¹⁷⁷Lu-DOTA complex is kinetically slow at room temperature. Therefore, heating (typically 80-95°C) is necessary to overcome the activation energy barrier and ensure rapid and efficient labeling.[5][6]

-

Molar Ratio: The ratio of the DOTA-peptide to Lutetium-177 can influence the labeling efficiency. A slight molar excess of the peptide is often used to drive the reaction to completion and minimize the amount of unchelated ¹⁷⁷Lu.

-

Radiolysis: The β⁻ particles emitted by ¹⁷⁷Lu can generate reactive free radicals in the aqueous solution, which can damage the peptide and the chelator, leading to reduced radiochemical purity. To mitigate this, radical scavengers, also known as radioprotectants, such as ascorbic acid and gentisic acid, are commonly added to the reaction mixture.[7][8]

The overall labeling process can be visualized as a multi-step workflow, from preparation of reagents to the final quality control assessment.

Figure 1: General workflow for the manual labeling of DOTA-peptides with ¹⁷⁷Lu.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual radiolabeling of DOTA-peptides with Lutetium-177. These protocols are intended as a starting point and may require optimization based on the specific peptide and local laboratory conditions.

Protocol 1: Manual Radiolabeling of ¹⁷⁷Lu-DOTATATE

This protocol is adapted for the labeling of DOTATATE, a somatostatin analogue used in neuroendocrine tumor therapy.

Materials:

-

¹⁷⁷LuCl₃ in 0.04 M HCl

-

DOTATATE peptide

-

Reaction Buffer: Sodium Acetate/Ascorbic Acid Buffer (see Buffer Preparation)

-